(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide is a chiral amide derivative featuring an (S)-configured amino propanamide backbone substituted with a 3-bromobenzyl group and an ethyl group at the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition (e.g., histone deacetylases (HDACs)) or receptor modulation . The bromine atom at the benzyl para position enhances lipophilicity and may influence electronic interactions in binding pockets.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQRXPCWXWROQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and (S)-2-amino-N-ethylpropanamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Catalysts and Reagents: Common catalysts include palladium-based catalysts for coupling reactions, and bases like potassium carbonate to neutralize the reaction mixture.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a benzylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamide Derivatives
(a) Nitro-Substituted Analogs
- (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide (CAS 1307482-37-6): Structural Differences: Replaces the ethyl group with methyl and substitutes bromine with a nitro group. The methyl group reduces steric bulk at the amide nitrogen. Molecular Formula: C₁₁H₁₅N₃O₃ (MW: 237.25) vs. C₁₂H₁₆BrN₂O (MW: 293.18 for the target compound) .
(b) Heterocyclic Benzyl Analogs
- (S)-2-Amino-N-(1-benzylpiperidin-4-yl)-N-ethylpropanamide (CAS 1354008-25-5): Structural Differences: Incorporates a piperidin-4-yl group instead of 3-bromobenzyl. Impact: The piperidine ring introduces conformational rigidity and basicity, which may enhance solubility or target selectivity. Molecular weight (289.42) is comparable to the target compound .
Alkyl Chain and Amide Nitrogen Modifications
(a) Cycloalkyl-Substituted Analogs
- (S)-2-Amino-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45): Structural Differences: Replaces 3-bromobenzyl with a cyclooctylethyl group and adds an indole moiety. Impact: The cyclooctyl group increases hydrophobicity, while the indole may enable π-stacking interactions. This analog has shown applications in peptide library synthesis .
(b) Methyl vs. Ethyl Substitutions
Structural and Functional Data Tables
Table 1: Key Structural and Molecular Comparisons
Biological Activity
(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16BrN2O
- Molecular Weight : 284.17 g/mol
Research indicates that this compound interacts with various biological targets, particularly in pain pathways and receptor modulation. Its structural features suggest potential interactions with the prokineticin receptor system, which plays a significant role in nociception and pain perception.
Pain Modulation
Studies have shown that this compound exhibits significant analgesic properties. It is suggested that the compound may enhance the endocannabinoid tone by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids, which are known to modulate pain pathways effectively .
Antagonistic Effects
The compound has been evaluated for its antagonistic effects on prokineticin receptors (PKRs). These receptors are involved in various physiological processes, including pain signaling. The antagonism of PKRs by this compound may provide a novel approach to pain management, particularly in conditions characterized by hyperalgesia .
Case Studies
Pharmacological Profile
The pharmacological profile of this compound highlights its potential as a therapeutic agent. Key findings include:
- Analgesic Activity : Effective at low concentrations, suggesting high potency.
- Receptor Interaction : Selective for prokineticin receptors, which may lead to fewer side effects compared to non-selective analgesics.
- Safety Profile : Preliminary studies indicate a favorable safety profile; however, further toxicological studies are required to confirm these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
